

# megestrol acetate compared to oxandrolone for appetite stimulation

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## Compound Focus: Megestrol Acetate

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## Comparative Drug Profiles at a Glance

The table below summarizes the core characteristics, mechanisms, and efficacy of **megestrol acetate** and oxandrolone based on clinical studies.

Feature	Megestrol Acetate	Oxandrolone
Drug Class	Synthetic progestin [1] [2]	Synthetic testosterone derivative (anabolic steroid) [3] [2]
Primary Approved Indications	Palliative treatment of advanced breast and endometrial cancer; AIDS-related anorexia and cachexia [1] [2]	Weight gain following surgery, trauma, or chronic infections [3] [2]
Primary Mechanism of Action	Progesterone receptor agonist; also has activity on glucocorticoid (GR) and androgen receptors (AR) [1] [4]. Believed to stimulate appetite via neuropeptide Y and inhibit pro-inflammatory cytokines [1] [2].	Anabolic androgenic steroid; promotes lean tissue synthesis [3].

Feature	Megestrol Acetate	Oxandrolone
Key Effects on Body Composition	Promotes overall weight gain, primarily as fat mass [5] [6].	Promotes gain in lean body mass (muscle); trend toward increased LBM compared to megestrol [5] [6].
Efficacy: Weight Change (in Cancer patients)	+5.8 lbs (12 weeks) [5]	-3.4 lbs (12 weeks) [5]
Efficacy: Lean Body Mass Change	Modest increase (+0.8 to 39% of total weight gain) [5] [6]	Greater increase (+2.6 to 56% of total weight gain) [5] [6]
Common Side Effects	Hormonal effects (impotence, menstrual changes), adrenal suppression, potential for blood clots [7] [3] [2].	Lipid profile changes (reduced HDL), acne, increased liver enzymes, hormonal effects (virilization) [8] [3].

## Detailed Experimental Data and Protocols

For a deeper research perspective, here are the methodologies and detailed findings from key clinical studies comparing the two agents.

### 1. Clinical Trial in Cancer Patients Receiving Chemotherapy [5]

- **Objective:** To compare the effects of oxandrolone and **megestrol acetate** on lean body mass and weight in patients with solid tumors.
- **Design:** 155 patients were randomized to receive either **oxandrolone (10 mg twice daily)** or **megestrol acetate (800 mg/day)** for 12 weeks.
- **Key Findings:**
  - **Weight Change:** **Megestrol acetate** led to an average gain of **+5.8 lbs**, while the oxandrolone group had an average loss of **-3.4 lbs** ( $P < .001$ ).
  - **Body Composition:** The oxandrolone group showed a trend toward greater increase in lean body mass (**+2.6 lbs** vs. **+0.8 lbs**), though this was not statistically significant. **Megestrol acetate** led to a significant increase in fat mass.

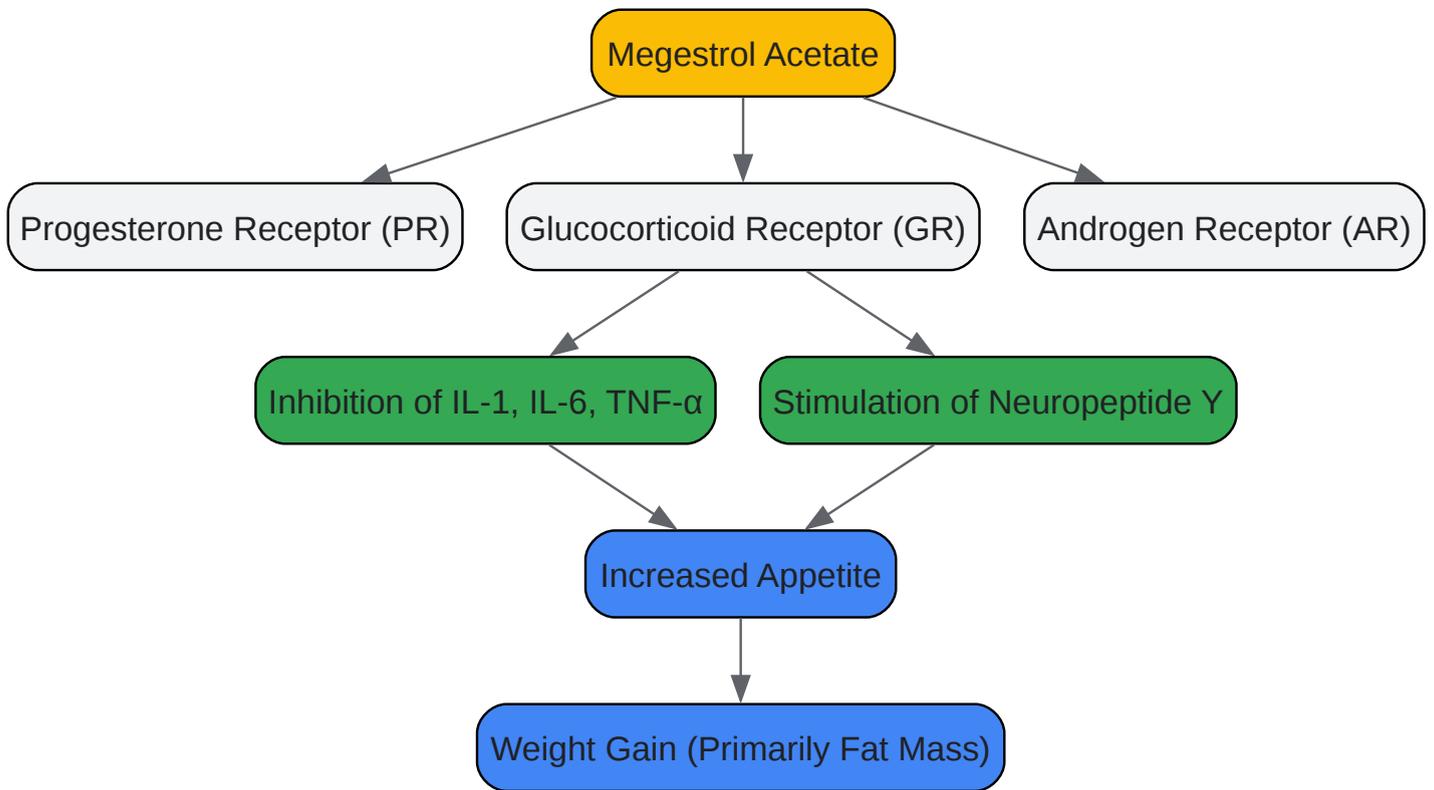
- **Patient-Reported Outcomes:** Both treatments improved self-reported anorexia/cachexia symptoms, with a more pronounced effect for **megestrol acetate**.

## 2. Clinical Trial in Patients with HIV-Related Weight Loss [6]

- **Objective:** To compare the effects of **megestrol acetate** and oxandrolone on body weight and composition in HIV patients on HAART with significant weight loss.
- **Design:** Patients were randomized to receive either **megestrol acetate (800 mg/day)** or **oxandrolone (10 mg twice daily)** for 2 months.
- **Key Findings:**
  - **Weight Change:** Both drugs produced similar weight gain over two months (megestrol **+2.8 kg** vs. oxandrolone **+2.5 kg**,  $P = 0.80$ ).
  - **Body Composition:** A greater proportion of the weight gain in the oxandrolone group was lean body mass (56%) compared to the megestrol group (39%), though the difference was not statistically significant ( $P = 0.38$ ).

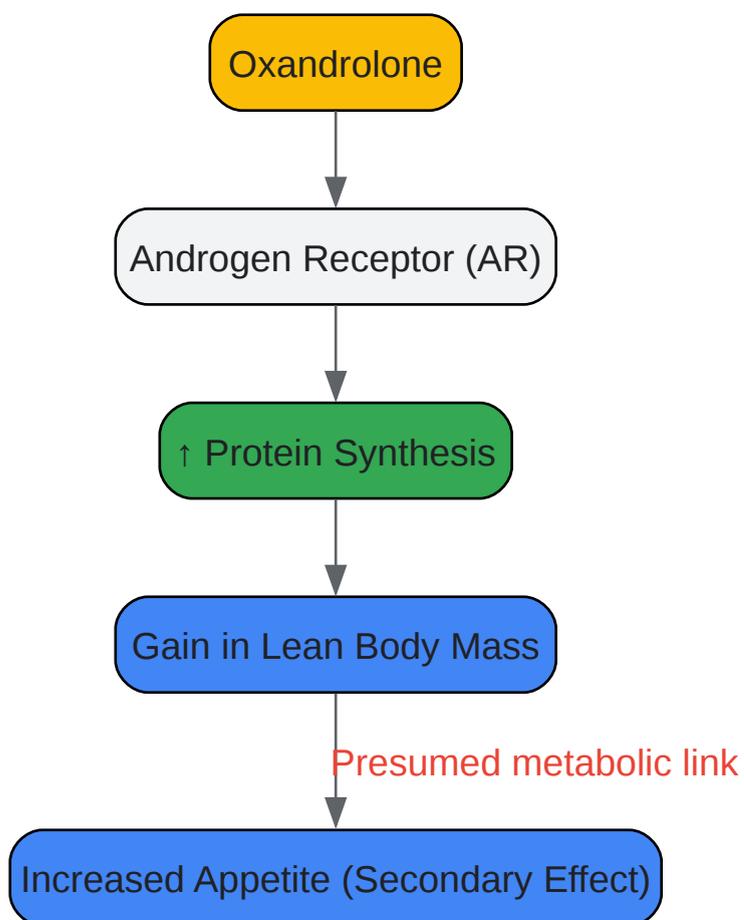
## Mechanisms of Action: A Visual Workflow

The different effects on body composition arise from the distinct molecular pathways activated by each drug. The diagrams below illustrate their primary mechanisms.



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**Megestrol Acetate's Appetite-Stimulating Pathway:** Research indicates **megestrol acetate's** primary appetite stimulation is mediated through its activity on the glucocorticoid receptor (GR). This leads to the inhibition of pro-inflammatory cytokines and stimulation of appetite-regulating neuropeptide Y in the brain [1] [4] [2].



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*Oxandrolone's Anabolic Pathway: As an anabolic steroid, oxandrolone's primary action is binding to the androgen receptor (AR), directly stimulating protein synthesis and leading to an increase in lean body mass [3]. Any appetite stimulation is generally considered a secondary effect of improved metabolism and anabolic state.*

## Safety and Toxicity Profiles

Understanding the distinct adverse effect profiles is critical for risk-benefit analysis in drug development.

- **Megestrol Acetate:** The most significant concerns are its **hormonal side effects** (menstrual irregularities, impotence) and its potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to **adrenal insufficiency** [7] [2]. It also carries a **black box warning** for an increased risk of **venous thromboembolism (VTE)** and may exacerbate diabetes [3] [2].

- **Oxandrolone**: Its primary safety concerns involve **hepatotoxicity** (elevated liver enzymes) and unfavorable effects on blood lipids, notably **reducing high-density lipoprotein (HDL) cholesterol**, which may increase cardiovascular risk [8] [3]. As an androgen, it can cause **virilization** in women (e.g., voice deepening, hirsutism) [3].

## Conclusion for Research and Development

In summary, the choice between these agents in clinical practice and for further drug development hinges on the therapeutic goal:

- **Megestrol acetate** is more effective for overall weight and appetite stimulation but results in gain that is predominantly fat mass, with a concerning safety profile related to hormones and thrombosis.
- **Oxandrolone** is superior for building lean body mass and may be preferred when muscle wasting is the primary concern, though its use is limited by hepatic and lipid-related toxicity.

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## References

1. METABOLISM OF MEGESTROL ACETATE IN VITRO AND ... [pmc.ncbi.nlm.nih.gov]
2. : Drug Class, Uses, Side Effects, Drug Names Appetite Stimulants [rxlist.com]
3. : Types, Methods, in Adults, in Toddlers, and More Appetite Stimulant [healthline.com]
4. Megestrol Acetate Increases the Proliferation, Migration ... [pmc.ncbi.nlm.nih.gov]
5. Anabolic agent and appetite improved weight gain, lean... stimulant [healio.com]
6. Comparing megestrol acetate therapy with oxandrolone ... [pubmed.ncbi.nlm.nih.gov]
7. Oxandrolone Improves Height Velocity and BMI in Patients ... [pmc.ncbi.nlm.nih.gov]
8. The safety and effectiveness of oxandrolone on different ... [sciencedirect.com]

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